![molecular formula C30H40N2O6 B13824320 L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13824320.png)
L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate is a complex organic compound often used in peptide synthesis. It is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amino acids during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate typically involves the protection of amino acids using Fmoc and Boc groups. One common method involves the use of isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods to introduce the Fmoc group . The Boc group is introduced using tert-butoxycarbonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling required for peptide synthesis. The reagents are typically handled in a controlled environment to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF (dimethylformamide) and the Boc group using trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
Boc Deprotection: Trifluoroacetic acid (TFA).
Coupling Agents: HBTU, DIC.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where the protecting groups have been selectively removed to allow for the formation of peptide bonds.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Utilized in the study of protein structure and function.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for various applications, including as catalysts and in material science.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate primarily involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect the amino acids from unwanted reactions during the synthesis process. These groups can be selectively removed under specific conditions, allowing for the formation of peptide bonds in a controlled manner.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lys(Boc)-OH: Another compound with Fmoc and Boc protecting groups used in peptide synthesis.
Fmoc-Gly-OH: A simpler compound with only the Fmoc protecting group.
Uniqueness
(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate is unique due to the presence of both Fmoc and Boc protecting groups, which provide greater flexibility and control in peptide synthesis compared to compounds with only one type of protecting group.
Propiedades
Fórmula molecular |
C30H40N2O6 |
|---|---|
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C30H40N2O6/c1-29(2,3)37-26(33)25(17-11-12-18-31-27(34)38-30(4,5)6)32-28(35)36-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24-25H,11-12,17-19H2,1-6H3,(H,31,34)(H,32,35) |
Clave InChI |
LOSDSFHOKANAGM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B13824239.png)
![2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B13824247.png)
![Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13824248.png)
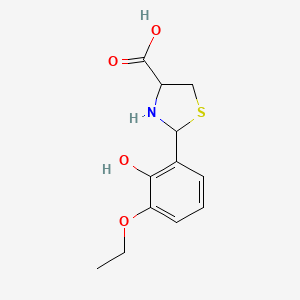
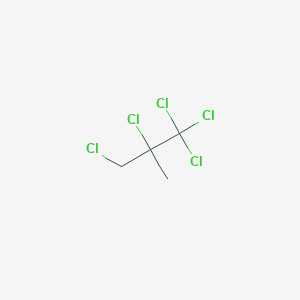
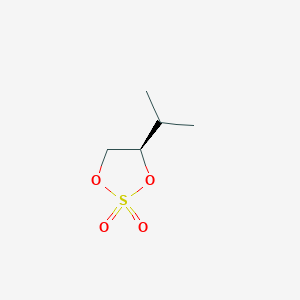
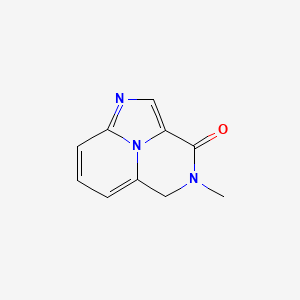
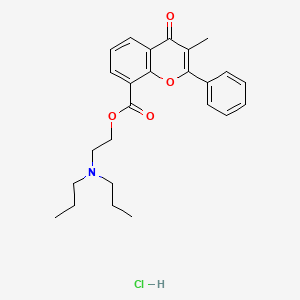
![(3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B13824318.png)

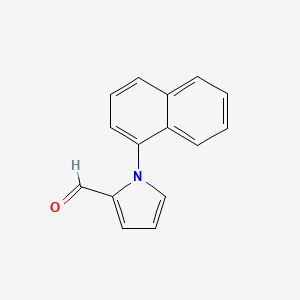
![1-(4-Butoxy-3-ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B13824338.png)
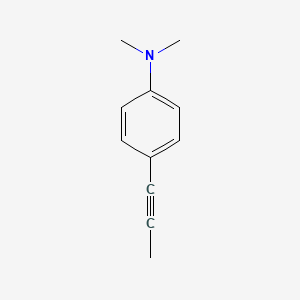
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B13824343.png)
